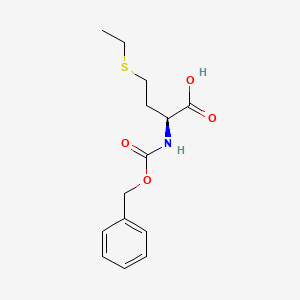

N-alpha-Carbobenzoxy-L-ethionine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

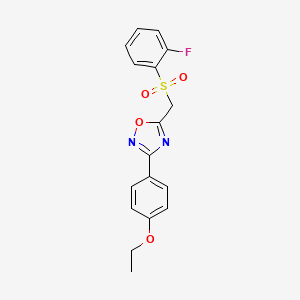

“N-alpha-Carbobenzoxy-L-ethionine”, also known as “Z-L-ethionine”, is a non-proteinogenic amino acid. It is commonly used as a building block in peptide synthesis. The molecular formula of this compound is C14H19NO4S and its molecular weight is approximately 297.36 .

Synthesis Analysis

The synthesis of “N-alpha-Carbobenzoxy-L-ethionine” and similar compounds has been extensively studied. One common method involves the reaction of N-alkoxycarbonyl α-amino acids with a halogenating agent, followed by thermal cyclization to produce the N-carboxyanhydride (NCA) and the corresponding alkyl halide . Another method involves the treatment of underivatized amino acids with an excess of gaseous phosgene .Molecular Structure Analysis

The IUPAC name for “N-alpha-Carbobenzoxy-L-ethionine” is (2S)-4-ethylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid . The InChI key for this compound is CLZBKEHGUMFCOV-LBPRGKRZSA-N .Chemical Reactions Analysis

“N-alpha-Carbobenzoxy-L-ethionine” can participate in various chemical reactions. For instance, it can be used in the random copolymerization of l-alanine NCA with NCAs of other amino acids, such as l-glutamic acid 5-benzylester (Bn-Glu NCA), S-benzyl-cysteine (Bn-Cys NCA), O-benzyl-l-serine (Bn-Ser NCA), and l-phenylalanine (Phe NCA), using N-heterocyclic carbene (NHC) catalysts .科学的研究の応用

Peptide Synthesis and Enzymatic Studies

The carbobenzoxy method, involving N-alpha-Carbobenzoxy-L-ethionine, has facilitated the synthesis of methionine peptides, enabling the exploration of their enzymatic cleavage and metabolic reactions. This methodology supports the creation of peptides with precise optical activity, offering insights into enzymatic actions and metabolic pathways involving methionine (Dekker, Taylor, & Fruton, 1949).

Inhibition of Neutrophil Responses

Research has identified carbobenzoxy-phenylalanyl-methionine as a potent antagonist affecting neutrophil responses to chemotactic factors. This compound's ability to inhibit chemotaxis, enzyme release, cellular aggregation, and induction of neutropenia highlights its potential for studying immune responses and developing new therapeutic strategies (O’Flaherty et al., 1978).

Enzymatic Treatment of Cancers

L-Methionase, an enzyme absent in mammals but present in certain bacteria and fungi, shows promise in cancer therapy. This enzyme's capacity to induce apoptosis in methionine-dependent tumor cells through methionine limitation opens new avenues for cancer treatment. Notably, selenomethionine, in conjunction with methionase, has been explored for its therapeutic efficacy, highlighting the enzyme's role in converting prodrugs into active compounds that target cancer cells (Sharma, Singh, & Kanwar, 2014).

Structural and Molecular Insights

Investigations into ethylbenzene dehydrogenase have provided structural insights into anaerobic hydrocarbon degradation, revealing the enzyme's complex interactions involving methionine. These findings contribute to our understanding of microbial metabolism and its potential applications in bioremediation and industrial processes (Kloer et al., 2006).

Reactivity with Protein Targets

Studies on gold(I) monocarbene complexes, including interactions with methionine and other amino acids, offer insights into the reactivity of potential antitumor agents. This research provides a foundation for developing new drugs based on these compounds' ability to bind to specific protein residues, illustrating the broader implications of methionine-related research in medicinal chemistry (Tolbatov, Coletti, Marrone, & Re, 2019).

特性

IUPAC Name |

(2S)-4-ethylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-20-9-8-12(13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZBKEHGUMFCOV-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Carbobenzoxy-L-ethionine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2965202.png)

![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2965203.png)

![1-(3-((3-((4-Bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2965209.png)